N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)aniline

Description

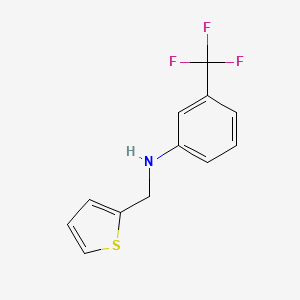

N-(Thiophen-2-ylmethyl)-3-(trifluoromethyl)aniline is an aromatic amine derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the aniline ring and a thiophen-2-ylmethyl substituent on the nitrogen atom.

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NS/c13-12(14,15)9-3-1-4-10(7-9)16-8-11-5-2-6-17-11/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITFIAXGICCOJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NCC2=CC=CS2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)aniline typically involves the following steps:

Formation of the Thiophene Derivative: The thiophene ring is first functionalized with a methyl group at the 2-position.

Nucleophilic Substitution: The thiophene derivative undergoes a nucleophilic substitution reaction with 3-(trifluoromethyl)aniline under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include:

Catalysts: Using specific catalysts to enhance the reaction rate.

Temperature Control: Maintaining an optimal temperature to ensure the reaction proceeds efficiently.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparisons

Research Findings and Trends

- Electronic Effects : The -CF₃ group consistently enhances thermal and oxidative stability across analogues. Thiophene’s electron-rich sulfur atom may synergize with -CF₃ to modulate redox properties .

- Synthetic Challenges : Sulfur-containing compounds (e.g., 3j) often exhibit lower yields due to side reactions, whereas allyl and imine derivatives achieve higher efficiencies .

- Biological Relevance : Thiophene and imidazopyridine derivatives show promise in antiparasitic and antimicrobial contexts, but the target compound’s specific applications require further study .

Biological Activity

N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)aniline is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by the presence of a thiophene ring and a trifluoromethyl group. The molecular formula is C12H10F3N2S, and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been suggested that the compound may inhibit certain enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects . Additionally, the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

2. Anticancer Activity

Several studies have focused on the anticancer potential of compounds with similar structures. For example, derivatives of aniline have been evaluated for their cytotoxic effects against various cancer cell lines. A related compound demonstrated an IC50 value of 0.65 µM against MCF-7 breast cancer cells, indicating strong anticancer potential .

Case Study 1: Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the expression of pro-inflammatory cytokines in cultured macrophages. This effect was measured using ELISA assays, demonstrating a significant decrease in TNF-alpha and IL-6 levels when treated with the compound at concentrations ranging from 1 to 10 µM.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated that the compound exhibited varying degrees of cytotoxicity across these cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.65 |

| HeLa | 1.20 |

| A549 | 2.30 |

The data suggest that this compound may selectively target certain cancer types more effectively than others.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiophene ring or alterations in substituents can significantly impact biological activity. For example, replacing hydrogen atoms with halogens or other functional groups has been shown to enhance potency against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.